methyl 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups This compound includes an imidazole ring, a tetrahydropyrimidine ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the formation of the tetrahydropyrimidine ring. The final step involves the esterification of the carboxylate group.
Imidazole Derivative Synthesis: The imidazole ring can be synthesized using a variety of methods, including the reaction of glyoxal with ammonia and formaldehyde.
Tetrahydropyrimidine Ring Formation: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted imidazole derivatives .
Scientific Research Applications
Methyl 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The tetrahydropyrimidine ring can interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antimicrobial agent with a nitroimidazole ring.
Uniqueness
Methyl 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of an imidazole ring with a tetrahydropyrimidine ring and a carboxylate ester group.
Properties
Molecular Formula |
C18H20N4O3S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
methyl 6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H20N4O3S/c1-11-6-4-5-7-12(11)15-14(16(23)25-3)13(20-17(24)21-15)10-26-18-19-8-9-22(18)2/h4-9,15H,10H2,1-3H3,(H2,20,21,24) |
InChI Key |
GFIQJMFJKAOZSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(NC(=O)N2)CSC3=NC=CN3C)C(=O)OC |
Origin of Product |
United States |
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